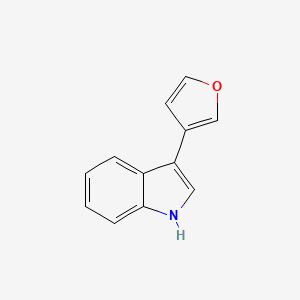

3-(furan-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

155440-58-7 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-(furan-3-yl)-1H-indole |

InChI |

InChI=1S/C12H9NO/c1-2-4-12-10(3-1)11(7-13-12)9-5-6-14-8-9/h1-8,13H |

InChI Key |

AFKNGDFJVAPDNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=COC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 3-(furan-3-yl)-1H-indole provides characteristic signals for each unique proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays resonances corresponding to the protons of both the indole (B1671886) and furan (B31954) rings. nih.gov Key signals include a broad singlet for the indole N-H proton, typically observed downfield, and a series of multiplets in the aromatic region representing the protons on the benzene (B151609) ring of the indole and the furan ring. nih.gov The proton at the C2 position of the indole ring often appears as a distinct singlet or a finely coupled multiplet. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Inferred Assignment | Reference |

| 8.06 | s | Indole N-H | nih.gov |

| 7.98-7.81 | m | H-2 (Indole), H-4 (Indole) | nih.gov |

| 7.60 | s | H-2' (Furan) | nih.gov |

| 7.40 | d, J = 7.7 Hz | H-7 (Indole) | nih.gov |

| 7.37-7.21 | m | H-5, H-6 (Indole), H-5' (Furan) | nih.gov |

| 6.78 | s | H-4' (Furan) | nih.gov |

s = singlet, d = doublet, m = multiplet. Spectrum recorded in CDCl₃ at 400 MHz. Assignments are inferred based on typical chemical shift values and observed multiplicities.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. For this compound, the spectrum recorded in CDCl₃ at 100 MHz shows twelve distinct resonances, corresponding to the eight carbons of the indole system and the four carbons of the furan ring. nih.gov The chemical shifts confirm the presence of the two interconnected heterocyclic aromatic systems.

| Chemical Shift (δ) ppm | Inferred Assignment | Reference |

| 143.06 | C-2' (Furan) | nih.gov |

| 137.74 | C-5' (Furan) | nih.gov |

| 136.57 | C-7a (Indole) | nih.gov |

| 125.74 | C-3a (Indole) | nih.gov |

| 122.55 | C-2 (Indole) | nih.gov |

| 121.57 | C-6 (Indole) | nih.gov |

| 120.30 | C-5 (Indole) | nih.gov |

| 119.88 | C-4 (Indole) | nih.gov |

| 119.72 | C-3' (Furan) | nih.gov |

| 111.52 | C-7 (Indole) | nih.gov |

| 109.92 | C-3 (Indole) | nih.gov |

| 109.06 | C-4' (Furan) | nih.gov |

Spectrum recorded in CDCl₃ at 100 MHz. Assignments are inferred based on typical chemical shift values and established data for indole and furan skeletons.

A complete and unambiguous assignment of all proton and carbon signals requires advanced 2D NMR experiments, such as COSY, HSQC, and HMBC. While detailed 2D NMR studies for the parent this compound are not widely published, assignments can be inferred by referencing spectral data for the indole and furan parent structures. researchgate.net For instance, in the indole moiety, the C-2 proton's signal can be distinguished from the benzene-ring protons. researchgate.net The H-7 proton typically appears as a doublet due to coupling with H-6, while H-4, H-5, and H-6 often present as a more complex system of multiplets. researchgate.net In the furan ring, the protons at positions 2', 4', and 5' exhibit characteristic shifts and couplings that allow for their differentiation.

The following table provides a detailed, inferred assignment based on published data for the compound and reference spectra for the parent heterocycles. nih.govresearchgate.net

| Position | ¹³C Shift (ppm) nih.gov | ¹H Shift (ppm) nih.gov | Key HMBC Correlations (¹H → ¹³C) |

| Indole Ring | |||

| 1 | - | 8.06 | C-2, C-3, C-7a |

| 2 | 122.55 | 7.98-7.81 | C-3, C-3a, C-7a |

| 3 | 109.92 | - | - |

| 3a | 125.74 | - | - |

| 4 | 119.88 | 7.98-7.81 | C-3, C-5, C-7a |

| 5 | 120.30 | 7.37-7.21 | C-3a, C-4, C-6, C-7 |

| 6 | 121.57 | 7.37-7.21 | C-4, C-5, C-7, C-7a |

| 7 | 111.52 | 7.40 | C-5, C-6, C-3a |

| 7a | 136.57 | - | - |

| Furan Ring | |||

| 2' | 143.06 | 7.60 | C-3', C-4', C-5' |

| 3' | 119.72 | - | - |

| 4' | 109.06 | 6.78 | C-2', C-3', C-5' |

| 5' | 137.74 | 7.37-7.21 | C-3', C-4' |

HMBC correlations are predicted based on standard 2- and 3-bond C-H couplings.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, analysis using Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry reveals a molecular ion peak ([M]+) at an m/z (mass-to-charge ratio) of 184.0. nih.gov This experimental value is consistent with the calculated molecular weight for the chemical formula C₁₂H₉NO, confirming the identity of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental formula.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.

While a specific crystal structure for the parent this compound is not prominently available in the surveyed literature, studies on closely related compounds, such as 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one, demonstrate the power of this technique. researchgate.net In such structures, crystallography reveals the relative orientation of the two heterocyclic rings, which are often found to be nearly orthogonal to each other. researchgate.net The analysis also details intermolecular interactions, like hydrogen bonding (e.g., N—H⋯O), which dictate how the molecules pack in the crystal lattice. researchgate.netiucr.org Should a crystal structure for this compound be determined, it would provide conclusive evidence of its planar or non-planar conformation and the specific intermolecular forces governing its solid-state architecture.

Time-Resolved and In Situ Spectroscopic Techniques

Time-resolved and in situ spectroscopic methods are powerful tools for studying dynamic processes, such as reaction kinetics and the behavior of molecules in excited states. hamamatsu.comresearchgate.net

Time-resolved spectroscopy involves monitoring spectral changes at very short timescales (femtoseconds to seconds) following an initial perturbation, typically a laser pulse. researchgate.net For conjugated systems like this compound, techniques like time-resolved fluorescence spectroscopy can provide insights into the lifetime of excited states and the kinetics of photophysical processes such as intramolecular charge transfer (ICT). rsc.orgresearchgate.net Studies on related donor-acceptor indolyl-furan systems have shown that the photophysical properties, including absorption and emission spectra, are often sensitive to solvent polarity, indicating a change in the dipole moment upon excitation. rsc.orgrsc.org

In situ spectroscopy allows for the characterization of materials under real-time reaction conditions. For example, in situ NMR or IR spectroscopy could be used to monitor the synthesis of this compound, identifying intermediates and optimizing reaction parameters without the need for isolating transient species. These advanced techniques are crucial for understanding not just the static structure of the molecule but also its dynamic behavior and reactivity.

Time-Resolved Transient Absorption Spectroscopy

A review of the scientific literature indicates that specific studies on this compound using time-resolved transient absorption (TA) spectroscopy have not been reported. However, this technique is a powerful tool for investigating the dynamics of photoexcited molecules on timescales ranging from femtoseconds to milliseconds. rp-photonics.comnih.govwikipedia.org

The fundamental principle of TA spectroscopy involves a pump-probe approach. rp-photonics.com An initial laser pulse, the "pump," excites a fraction of the molecules in a sample to a higher electronic state. A second, weaker "probe" pulse, delayed by a specific time, is then passed through the sample to measure the difference in absorption between the excited state and the ground state. nih.gov By varying the time delay between the pump and probe pulses, the evolution of the excited state can be tracked in real time. wikipedia.org The resulting data can reveal the lifetimes of excited states, the kinetics of processes like intersystem crossing and internal conversion, and the formation of transient species such as radical ions or isomers. jove.comcaltech.edu

For a molecule like this compound, which combines an electron-donating indole moiety with an electron-rich furan ring, TA spectroscopy could provide valuable insights into photoinduced processes such as intramolecular charge transfer (ICT). The technique could identify and characterize the charge-separated state, measure its formation and decay kinetics, and elucidate the influence of solvent polarity on these dynamics.

In Situ Electrochemical UV-Vis Spectroscopy

Specific in situ electrochemical UV-Vis spectroscopy studies focused solely on this compound are not available in the current body of scientific literature. This spectroelectrochemical technique combines electrochemical methods with UV-Vis spectroscopy to monitor changes in the electronic absorption spectra of a species during an electrochemical reaction in real time. rsc.orgrsc.org

The methodology typically employs a specially designed electrochemical cell with optically transparent electrodes (e.g., indium tin oxide-coated glass) that allows a UV-Vis light beam to pass through the electrode and the electrolyte in its immediate vicinity. researchgate.netresearchgate.net As the potential of the working electrode is swept or held constant, any changes in the electronic structure of the analyte, such as the formation of radical cations, dications, or other intermediates, can be observed as new or shifting absorption bands in the UV-Vis spectrum. rsc.orgacs.org

If applied to this compound, in situ electrochemical UV-Vis spectroscopy would be a valuable method for studying its redox behavior. It could be used to identify the formation and stability of its radical cation upon oxidation, providing information on the electronic transitions of this transient species. By correlating the spectral changes with the applied potential, it would be possible to elucidate the initial steps of electrochemical polymerization or degradation pathways.

In Situ Electrochemical Electron Paramagnetic Resonance (EPR)

In the reviewed literature, there are no specific reports on the application of in situ electrochemical Electron Paramagnetic Resonance (EPR) spectroscopy to the compound this compound. This powerful technique is uniquely suited for the detection and characterization of paramagnetic species, which are molecules containing one or more unpaired electrons. springernature.comrsc.org

In situ electrochemical EPR combines an electrochemical experiment with an EPR spectrometer, allowing for the direct observation of radical intermediates generated at an electrode surface. sciopen.commdpi.com The working electrode is placed inside a specialized electrochemical cell that fits within the EPR spectrometer's resonant cavity. researchgate.net When a potential is applied to generate a paramagnetic species (e.g., a radical cation or anion), its EPR spectrum can be recorded simultaneously. The resulting spectrum provides detailed information about the electronic structure of the radical, including the distribution of the unpaired electron's spin density through hyperfine coupling constants. springernature.com

For this compound, this technique would be the definitive method for confirming the generation of its radical cation during electrochemical oxidation. It would allow for the unambiguous detection of this paramagnetic intermediate, and analysis of the spectrum's hyperfine structure could reveal how the unpaired electron is delocalized across both the indole and furan ring systems.

Electronic Circular Dichroism (ECD) Spectroscopy for Chirality Studies

The parent compound, this compound, is achiral. While the bond between the indole and furan rings is a potential stereogenic axis, the energy barrier to rotation around this C3-C3' bond is too low to allow for the isolation of stable enantiomers (atropisomers) at room temperature. nih.gov Theoretical calculations predict a potential energy barrier for the unsubstituted 3-indolyl furanoid to be approximately 1.4-1.5 kcal/mol, which is significantly below the threshold required for atropisomerism. nih.gov

However, the introduction of sufficient steric bulk on the positions adjacent to the stereogenic axis can hinder rotation, leading to configurationally stable, axially chiral atropisomers. rsc.orgrsc.org The study of these substituted 3-indolyl furanoids has been successfully carried out using Electronic Circular Dichroism (ECD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.netrsc.org

A key example is the fully substituted derivative, 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole. The enantiomers of this compound were successfully separated and were found to be stable at room temperature. nih.govrsc.org The ECD spectra of the separated enantiomers are mirror images of each other, confirming their enantiomeric relationship. nih.govresearchgate.net The first-eluted enantiomer from chiral HPLC showed a positive optical rotation and a negative Cotton effect in its ECD spectrum, while the second-eluted enantiomer exhibited a negative optical rotation and a positive Cotton effect. nih.gov

The kinetics of racemization for these stable atropisomers can be studied using ECD by monitoring the decay of the CD signal over time at elevated temperatures. rsc.org This allows for the determination of the rate constant for racemization (krac) and the Gibbs free energy of activation (ΔG‡), which quantifies the rotational energy barrier. rsc.org

Table 1: Racemization Kinetics of 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole (3db)

| Temperature (K) | Racemization Rate Constant (krac) (s-1) | Activation Barrier (ΔG‡) (kcal/mol) | Citation |

|---|---|---|---|

| 333 | 1.44 x 10-4 | 25.86 | rsc.org |

| 353 | 1.62 x 10-3 | 25.75 | rsc.org |

The stability of these atropisomers is highly dependent on the electronic nature of the substituents. The introduction of electron-donating or electron-withdrawing groups can influence the rotational energy barrier. nih.govrsc.orgrsc.org

Table 2: Activation Barriers for Racemization of Various Substituted 3-Indolyl Furanoids

| Compound | Description of Substitution | Activation Barrier (ΔG‡) (kcal/mol) | Citation |

|---|---|---|---|

| 3db | Unsubstituted phenyl rings | 25.75 | rsc.org |

| 3dg | Electron-donating methoxy (B1213986) group on furan C2-phenyl | 24.22 | rsc.org |

| 3dh | Electron-withdrawing nitro group on furan C2-phenyl (meta) | 25.49 | rsc.org |

| 3di | Electron-withdrawing nitro group on furan C2-phenyl (ortho) | 23.54 | rsc.org |

These studies demonstrate that while the parent this compound is achiral, its substituted derivatives provide a rich platform for studying axial chirality using ECD spectroscopy. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating molecules at the atomic level. Methods like Density Functional Theory (DFT) allow for the detailed examination of various molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state geometry of molecules. researchgate.net By approximating the complex many-electron wavefunction, DFT calculations can determine the lowest energy conformation of a molecule, providing accurate bond lengths, bond angles, and dihedral angles. tandfonline.com For heterocyclic systems like 3-(furan-3-yl)-1H-indole, a common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-31G(d,p) or 6-311G(d,p). tandfonline.comajchem-a.com This level of theory has proven effective in yielding results that correlate well with experimental data for similar organic compounds. researchgate.netajchem-a.com The optimization process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for Heterocyclic Systems

| Parameter | Description | Typical Method |

|---|---|---|

| Bond Length (Å) | Calculates the equilibrium distance between the nuclei of two bonded atoms. | B3LYP/6-311G(d,p) |

| Bond Angle (°) | Determines the angle formed between three connected atoms. | B3LYP/6-311G(d,p) |

| Dihedral Angle (°) | Measures the angle between two planes, crucial for conformational analysis. | B3LYP/6-311G(d,p) |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org For indole-furan systems, the HOMO is often localized on the electron-rich indole (B1671886) moiety, while the LUMO may be distributed across the furan (B31954) ring and the rest of the conjugated system. tandfonline.com The analysis of these orbitals helps predict how the molecule will interact with other chemical species. ajchem-a.com

Table 2: Representative FMO Data for Indole-Furan Derivatives

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | ~ -5.2 to -5.6 | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. tandfonline.comresearchgate.net |

| ELUMO | ~ -1.5 to -2.0 | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. tandfonline.com |

| Energy Gap (ΔE) | ~ 3.5 to 4.1 | Indicates chemical reactivity, stability, and the energy required for electronic excitation. tandfonline.commalayajournal.org |

Note: Values are illustrative, based on data for related indole and furan-containing compounds. tandfonline.commalayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, MEP analysis would likely show a negative potential around the heteroatoms (nitrogen and oxygen) and the π-systems of the rings, indicating these as the primary sites for interaction with electrophiles. ajchem-a.comwolfram.com

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over other possible positions. By calculating the energies of potential intermediates and transition states for different reaction pathways, DFT can identify the most energetically favorable route. beilstein-journals.org Furthermore, reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can quantify the local reactivity of each atom in the molecule, highlighting the most probable sites for electrophilic, nucleophilic, or radical attack. beilstein-journals.org In the context of modifying this compound, DFT could predict whether a substitution reaction is more likely to occur on the indole ring or the furan ring, and at which specific carbon or nitrogen atom, thereby guiding synthetic strategies. beilstein-journals.org

Atropisomerism and Conformational Analysis

Atropisomerism is a form of chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. snnu.edu.cn The C3-C3 bond between the indole and furan rings in this compound represents a potential stereogenic axis. However, for atropisomers to be stable and isolable, the rotational energy barrier must be sufficiently high (typically > 20-23 kcal/mol).

Theoretical studies using DFT have been employed to investigate the conformational landscape of the 3-indolyl furanoid scaffold. nih.govrsc.org For the unsubstituted parent compound, this compound, calculations predict a very low potential energy barrier for rotation around the C3-C3 axis, with values of approximately 1.4 to 1.5 kcal/mol. nih.govrsc.org This low barrier indicates that rotation around the bond is rapid at room temperature, and consequently, the unsubstituted molecule does not exhibit atropisomerism. nih.gov

The presence of bulky substituents at positions adjacent to the stereogenic axis (i.e., C2 of the indole and C2/C4 of the furan) is crucial for inducing axial chirality. nih.govrsc.org For instance, DFT calculations and experimental studies on substituted analogs, such as 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole, demonstrate a significantly higher rotational barrier, leading to configurationally stable and separable atropisomers. nih.govresearchgate.net These findings underscore the importance of steric hindrance in restricting bond rotation to achieve atropisomerism in the 3-indolyl furanoid system. nih.govrsc.org

Table 3: Calculated Rotational Energy Barriers for 3-Indolyl Furanoids

| Compound | Substituents | Calculated Rotational Barrier (kcal/mol) | Exhibits Atropisomerism? |

|---|---|---|---|

| This compound | None | ~1.4 - 1.5 nih.govrsc.org | No |

| 3-(2,5-diphenylfuran-3-yl)-1H-indole | Phenyl groups at furan C2, C5 | Low (not specified, but axially achiral) nih.govrsc.org | No |

| 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole | Phenyl groups at indole C2 and furan C2, C4, C5 | High enough for separation nih.govresearchgate.net | Yes |

Calculation of Potential Energy Barriers for Atropisomeric Inversion

Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a key feature of substituted 3-indolyl furanoids. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), has been crucial for calculating the potential energy barriers to atropisomeric inversion (racemization). nih.govrsc.org

Studies have shown that the unsubstituted this compound itself is not atropisomeric. nih.gov DFT calculations predict a very low potential energy barrier for rotation around the C3-C3 bond connecting the indole and furan rings, with values calculated at 1.4 and 1.5 kcal mol⁻¹. nih.govrsc.org These barriers are significantly below the threshold required to isolate stable atropisomers at room temperature. nih.gov

For substituted derivatives, the energy barrier increases dramatically. The introduction of bulky groups at positions adjacent to the stereogenic axis creates sufficient steric hindrance to restrict rotation. For instance, in the fully substituted 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole, DFT calculations at the M062X/6-311G** level of theory determined the free energy of activation (ΔG≠) barriers to be 26.0 and 28.2 kcal mol⁻¹ at 298.15 K. nih.gov These high barriers confirm the configurational stability of the atropisomers, allowing for their separation and isolation. nih.gov The presence of different substituents, such as electron-donating (methoxy) or electron-withdrawing (nitro) groups, can also influence the racemization kinetics by reducing the energy barrier. nih.govrsc.org

Table 1: Calculated Potential Energy Barriers for Atropisomeric Inversion in 3-Indolyl Furanoid Derivatives

| Compound Derivative | Calculation Method | Calculated Barrier (ΔG≠, kcal mol⁻¹) | Reference |

|---|---|---|---|

| Unsubstituted 3-indolyl furanoid | DFT | 1.4 - 1.5 | nih.gov |

| Variant missing furan C5 phenyl group | DFT | 12.1 - 12.6 | nih.gov |

| 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole (3db) | M062X/6-311G** | 26.0 - 28.2 | nih.gov |

| Derivative with C2 methoxy (B1213986) phenyl group (3dg) | M062X/6-311G** | 25.2 | nih.gov |

| Derivative with C2 meta-nitro phenyl group (3dh) | M062X/6-311G** | 25.3 | nih.gov |

| Derivative with C2 para-nitro phenyl group (3di) | M062X/6-311G** | 23.4 | nih.gov |

Identification of Configurational Parameters for Atropisomeric Stability

DFT calculations demonstrated that merely substituting the indole at C2 or the furan at C2 and C5 is insufficient to induce stable axial chirality. nih.govrsc.org For example, 3-(2,5-diphenylfuran-3-yl)-2-phenyl-1H-indole, which lacks a substituent at the furan C4 position, was predicted to be configurationally unstable, a finding that was confirmed experimentally as it could not be separated into enantiomers via chiral HPLC. nih.gov These findings underscore that a complete steric blockade around the stereogenic axis is essential to sufficiently raise the rotational barrier and impart stereochemical stability. rsc.org The successful separation of enantiomers for compounds like 2-phenyl-3-(2,4,5-triphenylfuran-3-yl)-1H-indole, which have substituents at all four ortho positions (indole C2 and furan C2/C4), validates the predictions from computational models. nih.gov These studies allow for the rational design of optically pure 3-indolyl furanoids that can exist as stable and isolable atropisomers. nih.govrsc.org

Ligand-Protein Interaction Studies

Molecular docking simulations are a powerful computational tool used to predict how a ligand, such as a this compound derivative, might bind to the active site of a target protein. These studies are crucial for hypothesis-driven drug discovery.

Molecular Docking Simulations with Biological Target Proteins

While specific docking studies on the unsubstituted this compound are not extensively detailed, numerous computational investigations have been performed on its derivatives, exploring their potential as therapeutic agents. These studies simulate the interaction of the indole-furan scaffold with a variety of biological targets implicated in cancer and infectious diseases. nih.govtandfonline.com

For example, derivatives of the closely related 3-(2-furoyl)-indole scaffold have been docked against protein targets known to be key regulators in hepatocellular carcinoma, such as insulin-like growth factor 1 receptor (IGF-1R), epidermal growth factor receptor (EGFR), and integrin protein. tandfonline.com In the context of antimicrobial research, various heterocyclic scaffolds based on an indole moiety have been docked against bacterial and fungal enzymes, including UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are crucial for bacterial cell wall synthesis and fungal cell membrane integrity, respectively. nih.govnih.govresearchgate.net

Prediction of Binding Affinities and Interaction Modes

Molecular docking not only predicts the binding pose but also estimates the binding affinity, typically expressed as a docking score in kcal/mol, where a more negative value suggests a stronger interaction. researchgate.net For derivatives of the 3-indolyl furanoid scaffold, these simulations have predicted favorable binding affinities with various protein targets. nih.govtandfonline.com

For instance, a 3-(2-furoyl)-indole derivative showed a predicted binding score of -8.077 kcal/mol against the IGF-1R protein. tandfonline.com In antimicrobial studies, a complex indole-based compound demonstrated a high predicted binding affinity with a minimum binding energy of -11.5 kcal/mol against the MurC ligase. nih.govnih.gov These simulations also reveal the specific molecular interactions responsible for binding, such as hydrogen bonds and pi-stacking interactions between the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net The indole ring often participates in these crucial interactions, while the furan moiety can contribute to enhancing binding affinity. These predictions provide a rational basis for synthesizing specific derivatives with potentially improved potency and selectivity. nih.govtandfonline.com

In Silico ADMET Studies (Focus on theoretical predictions, not specific results)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies involve computational models designed to predict the pharmacokinetic and toxicological properties of a compound. jbcpm.comtandfonline.com These theoretical predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before resource-intensive synthesis and testing. nih.gov

For compounds based on the 3-indolyl furanoid scaffold, ADMET predictions typically begin with an evaluation of fundamental physicochemical properties and their adherence to established guidelines like Lipinski's Rule of Five. tandfonline.comnih.gov These rules predict the potential for oral bioavailability based on parameters such as molecular weight (<500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (<5), and hydrogen bond acceptors (<10). tandfonline.com

Further computational models are used to predict more complex endpoints. For absorption, models estimate properties like aqueous solubility, intestinal absorption percentage, and skin permeability. tandfonline.com Distribution can be assessed by predicting a compound's ability to cross the blood-brain barrier or its likelihood of being a substrate for efflux pumps like P-glycoprotein. tandfonline.com Metabolism predictions can identify potential sites on the molecule susceptible to modification by metabolic enzymes, while excretion pathways are also considered. Finally, a range of toxicity models can theoretically predict potential risks such as mutagenicity, carcinogenicity, or organ toxicity, helping to prioritize safer candidates for development. tandfonline.com These comprehensive in silico profiles provide a theoretical assessment of a compound's potential to be a successful drug. jbcpm.com

Photophysical and Electrochemical Behavior

Photophysical Characteristics

The photophysical behavior of indole (B1671886) derivatives is a subject of extensive research due to their potential in developing advanced materials for optoelectronics. rsc.org The properties of these molecules, such as absorption, fluorescence, and energy gaps, are influenced by various substituents, providing valuable data for designing new molecules. rsc.org

Intrinsic Fluorescence Properties, including Blue Fluorescence

The indole scaffold is a core component of many fluorescent compounds. rsc.org The fluorescence of these molecules can be tuned; for instance, GFP derivatives have been engineered to emit fluorescence from blue to yellow regions. nih.gov Many indole derivatives are known to exhibit blue fluorescence. nih.govtandfonline.com For example, NAD(P)H, an intrinsic fluorescent molecule, emits blue fluorescence at approximately 460 ± 50 nm. nih.gov Specifically, 1,3-diaryl-β-carbolines, which are derived from an indole structure, display strong emissions in the blue-to-violet region, between 387–409 nm. acs.org Deep blue fluorescent materials, crucial for organic light-emitting diodes (OLEDs), have been developed using a benzo[g]indole core, with emissions peaking around 410 nm. rsc.org While specific data for 3-(furan-3-yl)-1H-indole is not detailed in the provided results, the inherent properties of the indole ring suggest a predisposition for fluorescence, likely in the blue spectrum, which can be modulated by the attached furan (B31954) ring and other structural modifications.

Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorescent molecules experience a decrease in emission intensity when they aggregate. sioc-journal.cn This effect is a common limitation for many traditional organic fluorescent molecules in applications requiring high concentrations or solid-state materials. sioc-journal.cnresearchgate.net The quenching is often due to the formation of non-radiative channels for energy dissipation when molecules with flexible structures interact in an aggregated state, for instance, through π–π stacking. mdpi.comacs.org In contrast, molecules exhibiting Aggregation-Induced Emission (AIE) become more fluorescent upon aggregation. mdpi.com The key difference often lies in molecular rigidity; flexible structures tend towards ACQ, while rigid structures can lead to AIE by restricting intramolecular rotations and vibrations. mdpi.comacs.org For some indole derivatives, the presence of certain groups can lead to ACQ; for example, an isatin (B1672199) derivative showed fluorescence quenching in the presence of water due to hydrogen bonding that caused aggregation. acs.org

Influence of π-Conjugation Length on Optical Properties

The optical properties of organic molecules are heavily influenced by the length and nature of their π-conjugated systems. researchgate.net Extending the π-conjugation is a well-established method for designing molecules with specific optoelectronic characteristics, such as smaller HOMO-LUMO energy gaps (ΔEH-L). researchgate.net In donor-π-acceptor (D-π-A) systems, the π-conjugated linker provides a pathway for intramolecular charge transfer (ICT) from the electron-donating moiety to the electron-accepting moiety. acs.org The length and composition of this π-bridge are critical; a suitable length can enhance nonlinear optical (NLO) properties. acs.orgrsc.org

For indole-based systems, extending π-conjugation through the introduction of groups like phenylacetylene (B144264) or forming D-π-A structures has been shown to red-shift excitation and emission wavelengths and increase fluorescence intensity. acs.org The introduction of a benzodithiophene-based π-spacer into certain dye sensitizers improved conjugation and enhanced electron transport properties. researchgate.net The optical bandgap, a key parameter, is inversely related to the length of the π-conjugated backbone. umons.ac.be Therefore, modifying the linkage between the furan and indole rings in this compound or adding further conjugated substituents would be expected to tune its absorption and emission spectra significantly. rsc.orgresearchgate.net

Solvent-Dependent Photophysical Responses

The photophysical properties of many organic fluorophores, particularly those with donor-acceptor character, are highly sensitive to the solvent environment. researchgate.net This phenomenon, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents. Chalcone derivatives containing a furan ring exhibit bathochromic (red) shifts in both their absorption and fluorescence spectra as the polarity of the solvent increases. rsc.orgresearchgate.netrsc.org This shift indicates a larger dipole moment in the excited state compared to the ground state, suggesting that polar solvents stabilize the excited state more effectively. researchgate.netrsc.org

For furan- and indole-containing compounds, increasing solvent polarity often leads to a red shift in fluorescence emission, which is attributed to strong interactions between the singlet excited state of the solute and the polar solvent molecules. rsc.orgmdpi.com In some cases, fluorescence can be dramatically quenched in polar protic solvents like water. tandfonline.com This quenching may result from excited-state electron transfer or the formation of hydrogen bonds that promote non-radiative decay pathways. tandfonline.comrsc.org The table below summarizes the solvent-dependent spectral shifts for a representative furan-containing chalcone, illustrating the typical response to varying solvent polarity.

| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (Δν, cm-1) |

|---|

Data adapted from studies on furan-containing chalcones, which serve as a model for the expected behavior of related π-conjugated systems. rsc.orgrsc.org

Electrochemical Properties

The electrochemical behavior of indole derivatives is critical for their application in areas such as electrocatalysis and organic electronics. researchgate.net The redox properties of the indole ring can be readily tuned by substituents. up.pt

Cyclic Voltammetry Analysis

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds, including determining oxidation and reduction potentials and HOMO-LUMO energy gaps. researchgate.netrsc.org For many indole derivatives, CV analysis reveals irreversible oxidation peaks, which is advantageous in applications where the oxidized species should not be easily reduced back. up.pt

Studies on various indole libraries have shown that the oxidation potential is sensitive to the substitution pattern on the indole ring. up.pt For example, novel indole derivatives designed as catalysts for glucose electrooxidation have been characterized using CV to assess their performance. researchgate.netresearchgate.net The analysis of furan-containing chalcones by CV has been used to determine HOMO-LUMO energy values, which are then compared with theoretical calculations. rsc.orgresearchgate.net While specific CV data for this compound is not available in the provided results, the table below presents data for related indole compounds, which provides insight into the expected electrochemical behavior.

| Compound | Oxidation Potential (Ep,a, V vs. Ag/AgCl) | Note |

|---|

Data adapted from studies on various indole compounds. The oxidation potentials are indicative of the ease with which the compounds donate electrons. researchgate.netup.pt

Characterization of Redox Potentials and Redox Window

The redox potential of a compound provides crucial information about the ease with which it can be oxidized or reduced. For this compound, the electrochemical behavior is expected to be dominated by the oxidation of the indole ring system, which is generally more susceptible to oxidation than furan. nih.govmdpi.com In studies of similar indole-based compounds, cyclic voltammetry (CV) is the primary technique used to determine oxidation and reduction potentials. nih.govmdpi.com

While specific experimental redox potential values for this compound are not detailed in the available literature, data from related structures can provide insight. The oxidation of the indole nucleus is an irreversible or quasi-reversible process, and the potential at which this occurs is influenced by substituents on the ring. nih.gov For instance, various indole-based sulfonamide derivatives show an irreversible oxidation peak where the indole moiety is oxidized. nih.gov The initial oxidation potential for unsubstituted indole in acetonitrile (B52724) occurs around +0.85 V versus a Saturated Calomel Electrode (SCE). kpi.ua The presence of the electron-rich furan group at the 3-position is expected to influence this potential.

The electrochemical window is defined by the potentials at which the compound begins to oxidize and reduce. For many indole derivatives, the reduction process occurs at much more negative potentials and is often outside the accessible solvent window unless specific reducible groups are present. The primary focus is typically on the anodic (oxidation) behavior. rsc.orgkpi.ua

Table 1: Comparison of Oxidation Potentials for Indole and Related Heterocyclic Compounds (Illustrative)

| Compound/Polymer | Onset Oxidation Potential (E_onset) | Peak Oxidation Potential (E_pa) | Medium/Electrolyte | Reference |

| Indole | ~ +0.85 V vs SCE | - | Acetonitrile / LiClO4 | kpi.ua |

| Poly(indole-6-carboxylic acid) | -4.78 eV (HOMO) | 0.37 V, 0.67 V, 1.07 V | - | nih.gov |

| 2-(Thiophen-2-yl)furan | +0.90 V | - | Acetonitrile / LiClO4 | |

| Furan-bridged Chromophore (RFTzR) | +0.96 eV | - | Acetonitrile / TBAPF6 | researchgate.net |

Note: This table is for illustrative purposes to show typical values for related structures. Data for this compound is not specified in the cited sources.

Investigation of Multi-Electron Oxidation Steps

The electrochemical oxidation of indole and its derivatives can be a complex process involving multiple electron transfers. ntu.edu.tw The initial step is generally a single-electron transfer (SET) from the indole ring to form a radical cation. rsc.org This highly reactive intermediate can then undergo further reactions.

Depending on the applied potential and the molecular structure, this radical cation can be further oxidized in a second electron-transfer step to a dication. In many cases, however, the radical cation undergoes chemical reactions, such as dimerization or polymerization, before a second oxidation can occur at the monomer. kpi.ua

In complex systems containing multiple redox-active sites, such as polyamides with triphenylamine (B166846) units, multiple, distinct, and reversible oxidation couples can be observed in the cyclic voltammogram. ntu.edu.tw For a molecule like this compound, one might anticipate an initial oxidation on the indole ring, followed by potential subsequent oxidation steps at higher potentials, possibly involving the furan ring or the initially formed products. However, detailed studies identifying distinct multi-electron oxidation steps for this specific compound are not available in the reviewed literature. The oxidation process is often described as a single, broad, irreversible wave in many simple indole derivatives, suggesting that subsequent chemical reactions are faster than subsequent electron transfers. nih.gov

Electropolymerization Behavior for Polymer Film Formation

Electropolymerization is a common method for creating thin films of conducting polymers directly onto an electrode surface. rsc.org This process is initiated by the electrochemical oxidation of a suitable monomer. Both indole and furan are heterocyclic monomers that can, in principle, undergo electropolymerization. researchgate.netelectrochemsci.org

For a hybrid monomer like this compound, electropolymerization would likely proceed via the oxidation of the indole nucleus, which serves as the more readily oxidizable unit. rsc.orgmdpi.com The process begins with the generation of indole radical cations, which then couple with each other. Subsequent oxidation and deprotonation steps lead to the growth of a conjugated polymer chain, poly(this compound), deposited on the electrode. kpi.ua The presence of the furan substituent at the 3-position would be incorporated into the polymer structure as a side group.

The quality, morphology, and properties of the resulting polymer film are highly dependent on the experimental conditions of the electropolymerization process. electrochemsci.orgfrontiersin.org While specific studies on the electropolymerization of this compound were not found, general principles from the electropolymerization of indole and its derivatives are applicable. rsc.orgelectrochemsci.org

Table 2: Key Factors Controlling Electropolymerization of Indole Derivatives

| Parameter | Influence on Polymer Film | Reference |

| Solvent | Affects monomer solubility, electrolyte dissociation, and polymer morphology. Acetonitrile and boron trifluoride diethyl etherate (BFEE) are common. | rsc.orgelectrochemsci.org |

| Supporting Electrolyte | The nature and concentration of the electrolyte anion (dopant) affect the polymer's conductivity, stability, and morphology. | rsc.orgkpi.ua |

| Monomer Concentration | Influences the rate of polymerization and the thickness of the resulting film. | kpi.ua |

| Applied Potential/Current | Higher potentials can increase the polymerization rate but may also lead to over-oxidation and degradation of the polymer, affecting its properties. | frontiersin.org |

| Temperature | Affects reaction kinetics and diffusion rates, thereby influencing the polymer's structure and properties. | rsc.org |

The resulting poly(this compound) film would be expected to be an electroactive, conducting polymer, exhibiting electrochromic properties (changing color upon oxidation and reduction), which is a characteristic feature of polyindoles. kpi.ua

Chemical Biology and Structure Activity Relationship Sar Investigations

Indole-Furan Hybrid Scaffolds as "Privileged Structures" in Chemical Biology

The indole (B1671886) nucleus is widely regarded as a "privileged structure" in medicinal chemistry. eurekaselect.comnih.gov This concept describes molecular scaffolds that can bind to a range of different biological targets, making them valuable starting points for drug discovery. nih.govcolumbia.edu The indole scaffold is a key structural component in numerous natural products, including the essential amino acid tryptophan, and is present in a vast number of biologically active synthetic compounds. eurekaselect.comnih.govimpactfactor.org Its prevalence in approved drugs and clinical candidates highlights its importance. nih.govrsc.org The versatility of the indole ring allows it to mimic the structure of peptides and bind reversibly to various proteins and enzymes, contributing to its broad pharmacological profile. nih.govchula.ac.thresearchgate.net

Similarly, the furan (B31954) ring is an important five-membered aromatic heterocycle containing an oxygen atom, which is also found in many bioactive compounds. ijabbr.comijabbr.comutripoli.edu.ly Furan derivatives exhibit a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly The electron-rich nature of the furan ring facilitates strong interactions with biological targets like enzymes and receptors. ijabbr.com

The combination of indole and furan moieties into a single hybrid scaffold, such as in 3-(furan-3-yl)-1H-indole, creates a novel molecular framework that leverages the beneficial properties of both "privileged" components. researchgate.net The fusion of these two biologically significant heterocyles is a strategy to develop new chemical entities with potentially enhanced or novel therapeutic activities. rsc.orgresearchgate.net The resulting indole-furan hybrids are explored for their potential as inhibitors of various enzymes and as agents targeting a range of diseases. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies on Indole-Furan Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by making systematic structural modifications. researchgate.netnih.gov For indole-furan derivatives, these studies investigate how changes in substitution patterns, linking elements, and electronic properties affect their interaction with biological targets.

The biological activity of indole-furan hybrids is highly dependent on the position of substituents on both the indole and furan rings. The indole ring itself has distinct reactive positions, with molecular orbital studies indicating that the C3 position is the most reactive towards electrophilic substitution. mdpi.com This makes the 3-substituted indole a common and biologically significant motif. researchgate.net

Table 1: Positional Isomerism Effects on Biological Activity (Hypothetical SAR for Indole-Furan Scaffolds) This table is illustrative, based on general principles of SAR.

| Linkage Position (Indole-Furan) | Substituent Position (Indole) | Substituent Position (Furan) | Relative Potency | Rationale |

|---|---|---|---|---|

| C3-C3 | C5 | C5' | High | Optimal orientation for key binding interactions. |

| C3-C2 | C5 | C5' | Moderate | Sub-optimal alignment of key pharmacophoric features. |

| C2-C3 | C5 | C5' | Low | Steric hindrance or unfavorable geometry for receptor binding. |

| C3-C3 | C6 | C5' | Moderate-High | Substitution at C6 may interact with a secondary binding pocket. |

The nature of the linkage between the indole and furan rings, as well as the identity of peripheral substituents, plays a significant role in determining biological activity. Replacing one heterocyclic core with another can drastically alter the compound's properties. For example, in a search for bacterial transcription inhibitors, replacing an indole moiety with smaller heterocycles like pyrrole (B145914), furan, or thiophene (B33073), linked via a CONHNC linker, resulted in compounds with increased antibacterial activity against E. coli. nih.gov This highlights that the specific combination and linkage of heterocycles are crucial.

The biological potency of indole-furan derivatives is modulated by a combination of steric and electronic factors. Steric parameters, which relate to the size and shape of the molecule and its substituents, are often highly correlated with biological activity. nih.gov A bulky substituent might enhance binding by occupying a large hydrophobic pocket in a target protein, or it could decrease activity through steric hindrance, preventing the molecule from adopting the correct conformation for binding.

Mechanistic Investigations of Biological Interactions (in vitro studies)

In vitro studies are essential for elucidating the mechanisms by which indole-furan compounds exert their biological effects. These investigations often focus on specific molecular targets, such as enzymes, to understand the precise nature of the interaction.

Indole-based scaffolds have been extensively investigated as inhibitors of various protein kinases and other enzymes implicated in diseases like cancer. researchgate.netnih.gov Fms-like tyrosine kinase 3 (FLT3) is a key therapeutic target in Acute Myeloid Leukemia (AML), and several indole-based FLT3 inhibitors have been developed. nih.govresearchgate.net The indole core serves as an advantageous scaffold for developing potent and selective kinase inhibitors. nih.govresearchgate.net For example, Midostaurin, an indole-based multi-kinase inhibitor, was the first FLT3 inhibitor approved for AML therapy. nih.gov Lestaurtinib is another indole-based kinase inhibitor with potent activity against FLT3. nih.gov Given this precedent, novel indole-furan hybrids are logical candidates to screen for FLT3 inhibition.

The Ras signaling pathway is another critical target in cancer therapy. nih.gov Mutations in Ras proteins are common in many cancers, making them attractive targets for drug development. Indole derivatives have been identified that can inhibit the Ras pathway through various mechanisms, including the inhibition of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), which is crucial for Ras localization and function. nih.gov A small-molecule indole named cysmethynil (B1669675) was shown to inhibit Icmt, leading to the mislocalization of Ras and impaired signaling. nih.gov The indole-furan scaffold could be used to design new molecules that target Ras or associated proteins in its signaling cascade.

Table 2: Examples of Indole Scaffolds in Enzyme Inhibition

| Compound Class | Target Enzyme/Pathway | Disease Context | Mechanism of Action |

|---|---|---|---|

| Indole-based Kinase Inhibitors | Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Inhibition of kinase activity, blocking downstream signaling pathways that promote cell proliferation. nih.govresearchgate.net |

| Indole Derivatives (e.g., Cysmethynil) | Isoprenylcysteine carboxyl methyltransferase (Icmt) / Ras Pathway | Cancer | Inhibition of Ras protein modification, leading to its mislocalization and inactivation of signaling. nih.gov |

Tubulin Polymerization Inhibition Mechanisms

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain this compound derivatives have been investigated as inhibitors of tubulin polymerization, a key process in microtubule formation. These compounds typically interact with the colchicine (B1669291) binding site on β-tubulin, leading to a conformational change that prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells.

Research into indole-substituted furanones has identified analogs with sub-micromolar anti-cancer potency directly linked to their ability to inhibit tubulin polymerization. nih.govresearchgate.net Molecular docking studies have further elucidated the binding modes of these compounds, confirming their interaction with the colchicine binding site and providing a rationale for their observed biological activity. researchgate.net The development of these indole-furan hybrids represents a promising avenue for the discovery of novel anticancer agents that target microtubule dynamics. semanticscholar.orgnih.govuni.lu

Cellular Vacuolization and Methuosis Induction Mechanisms

A unique mechanism of non-apoptotic cell death induced by certain indole derivatives is methuosis, characterized by extensive cytoplasmic vacuolization. researchgate.netnih.govresearchgate.net This process is initiated by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. Unlike apoptosis, methuosis is a caspase-independent cell death pathway.

Indole-based chalcones, such as those with a pyridinylpropenone structure, have been identified as potent inducers of methuosis in various cancer cell lines, including those resistant to traditional apoptotic inducers. nih.govmdpi.comnih.gov The proposed mechanism involves the dysregulation of intracellular trafficking pathways, particularly those involving clathrin-independent endocytosis and macropinocytosis. These compounds appear to disrupt the normal processing and recycling of endosomes, leading to their fusion and the formation of large vacuoles that eventually fill the cytoplasm.

The continued swelling of these vacuoles exerts mechanical stress on the cell, leading to the rupture of the plasma membrane and subsequent cell death. The structural features of these indole derivatives, including the specific substitution patterns on the indole ring, are critical for their methuosis-inducing activity. nih.gov The uncoupling of vacuolization from immediate cell death in some analogs suggests a complex signaling cascade is involved, which is an area of active investigation. nih.gov The ability to trigger this alternative cell death pathway makes these compounds promising candidates for overcoming apoptosis resistance in cancer therapy. mdpi.comnih.gov

Interaction with Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ERs)

The indole nucleus is a common scaffold for molecules that interact with various cellular receptors, including the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptors (ERs). Many tryptophan metabolites, which are indole derivatives, are known ligands for the AhR. nih.govnih.govfrontiersin.orgmdpi.comfrontiersin.org The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism and immune responses. The interaction of indole-based compounds with AhR can lead to a range of cellular effects, and the specific outcome is often dependent on the ligand and the cellular context. nih.govfrontiersin.org

In the context of Estrogen Receptors, certain indole derivatives, notably indole-3-carbinol (B1674136) (I3C), have been shown to modulate ER signaling. nih.govnih.gov47.251.13 I3C and its condensation product, 3,3'-diindolylmethane (B526164) (DIM), can act as negative regulators of estrogen receptor-alpha (ERα). nih.govresearchgate.net The proposed mechanism involves the binding of these indole derivatives to the AhR, which in turn leads to the downregulation of ERα expression. researchgate.net This interaction can disrupt estrogen-dependent signaling pathways, which are critical for the proliferation of certain types of breast cancer cells. nih.govscispace.com The ability of these compounds to interfere with ERα-dependent gene expression highlights their potential as therapeutic agents in hormone-responsive cancers. nih.gov

Antimicrobial Mechanisms of Action (e.g., interference with DNA replication, protein synthesis, or cellular metabolism)

Indole and furan derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govnih.govresearchgate.netscirp.org The mechanisms underlying these activities are multifaceted and can involve the disruption of essential cellular processes in microorganisms.

One of the proposed mechanisms is the interference with microbial DNA replication. The planar structure of the indole ring allows these compounds to intercalate between DNA base pairs, thereby inhibiting the action of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair. This leads to the cessation of cell division and eventual cell death.

Another key mechanism is the inhibition of protein synthesis. Some indole-furan derivatives can bind to microbial ribosomes, interfering with the translation process and preventing the synthesis of essential proteins. This disruption of protein production can have a bacteriostatic or bactericidal effect, depending on the specific compound and the target organism.

Furthermore, these compounds can interfere with cellular metabolism by inhibiting key enzymes involved in metabolic pathways crucial for microbial survival. For example, they may target enzymes in the folic acid biosynthesis pathway or those involved in cellular respiration. The lipophilic nature of many indole derivatives also allows them to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell lysis. The specific antimicrobial mechanism can be influenced by the structural features of the indole-furan hybrid, with different substituents contributing to varying degrees of activity against different microbial species. nih.gov

Antioxidant Activity Mechanisms

Indole derivatives, including those containing a furan moiety, are recognized for their antioxidant properties. semanticscholar.orgnih.govnih.gov The primary mechanism of their antioxidant activity is attributed to their ability to act as radical scavengers. The indole ring system, particularly the nitrogen atom, can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov

The antioxidant capacity of these compounds is also influenced by their ability to chelate metal ions. By binding to pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺), they can prevent these metals from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

Design and Synthesis of Indole-Furan Conjugates and Hybrid Molecules for Biological Probes

The unique biological activities of indole and furan heterocycles have prompted the design and synthesis of hybrid molecules that combine these two scaffolds to create novel biological probes. researchgate.netnih.gov These probes are designed to investigate specific biological processes or to target particular cellular components with high specificity and affinity.

The synthesis of these indole-furan conjugates often involves multi-step reaction sequences that allow for the precise placement of functional groups and reporter moieties. For example, a fluorescent dye or a biotin (B1667282) tag can be incorporated into the molecular structure to enable visualization or affinity-based purification of the target molecule. The design process typically involves computational modeling and SAR studies to optimize the binding affinity and selectivity of the probe for its intended biological target.

These hybrid molecules have been developed as probes for a variety of applications, including the imaging of specific enzymes or receptors in living cells, the detection of specific biomolecules in complex biological samples, and the elucidation of drug-target interactions. The versatility of the indole and furan scaffolds provides a rich platform for the development of a wide range of biological probes with tailored properties for diverse research applications.

Applications in Advanced Materials Science

Optoelectronic Device Components

The intrinsic electronic properties of the indole-furan backbone make it a promising building block for components in optoelectronic devices. Research into derivatives incorporating this core structure has highlighted its potential for use in materials that emit light, convert light to electricity, and transport charge carriers.

The furan-indole scaffold is a key component in the design of new electroluminescent materials, which are crucial for lighting and display technologies. Furan (B31954) derivatives are noted for their high photoluminescent quantum efficiency, a critical property for materials used in organic light-emitting diodes (OLEDs). researchgate.net Similarly, indole (B1671886) derivatives have been successfully incorporated into various luminescent compounds.

For instance, chelate compounds of 2-(2-pyridyl)indole have been synthesized and shown to be efficient blue/green light emitters. acs.orgresearchgate.net One such beryllium-based complex, Be(2-py-in)₂, demonstrated an emission maximum at 490 nm. acs.orgresearchgate.net When used as the light-emitting layer in an electroluminescent device, it achieved an external efficiency of 1.06 cd/A. acs.orgresearchgate.net Another related complex, utilizing a 2-(2-pyridyl)-7-azaindole ligand, exhibited blue-shifted emission at 476 nm and a higher external efficiency of 2.34 cd/A, demonstrating that subtle structural modifications to the indole core can significantly tune the emissive properties. acs.orgresearchgate.net Furthermore, indole-based compounds have been developed as phosphorescent host materials in OLEDs, where their molecular structure facilitates efficient energy transfer to dopant emitters, leading to enhanced device performance, including better efficiency and longer lifespan. google.com These findings underscore the potential of the 3-(furan-3-yl)-1H-indole framework as a foundational structure for creating novel and efficient electroluminescent materials.

The electron-donating nature of the indole nucleus makes it a valuable component in donor-acceptor (D-A) molecules designed for photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). researchgate.net In these devices, the dye molecule absorbs light and injects an electron into a semiconductor, generating a current. The efficiency of this process depends heavily on the dye's electronic structure.

A separate study on indole-based A-π-D-A dyes for DSSCs provided further data on the performance of such architectures. rsc.orgrsc.org While this research used a thiophene (B33073) π-spacer, the results offer a useful comparison for understanding the potential of related systems.

Table 1: Photovoltaic Performance of Indole-Based Dyes in DSSCs

| Dye Name | Architecture | Donor | π-Spacer | Acceptor | PCE (%) | Voc (mV) | Jsc (mA/cm²) | FF | Source(s) |

| IID-1 | D-π-A | Indolo[3,2-b]indole | Benzene (B151609) | Cyanoacrylic acid | 3.31 | 0.53 | 9.7 | 0.64 | scispace.com |

| IID-2 | D-π-A | Indolo[3,2-b]indole | Thiophene | Cyanoacrylic acid | 2.50 | 0.52 | 7.7 | 0.63 | scispace.com |

| IID-3 | D-π-A | Indolo[3,2-b]indole | Furan | Cyanoacrylic acid | 2.10 | 0.51 | 6.5 | 0.63 | scispace.com |

| In-T-2C | A-π-D-A | Indole | Thiophene | Isocyanoacrylic acid | 4.12 | 540.2 | 12.1 | 0.63 | rsc.orgrsc.org |

| In-B-C | A-π-D-A | Indole | Benzene | Cyanoacrylic acid | 0.38 | 497 | 1.07 | 0.70 | rsc.orgrsc.org |

PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor.

The development of efficient and stable blue-emitting materials remains one of the most significant challenges in OLED technology for displays and solid-state lighting. mdpi.comrsc.org Achieving a deep blue color with high efficiency and a long operational lifetime is difficult because blue emitters require a wide energy bandgap, which can make the materials prone to degradation. rsc.orgenergy.gov

The National Television System Committee (NTSC) standard for deep-blue emission requires specific Commission Internationale de L'Eclairage (CIE) coordinates of (0.14, 0.08). mdpi.com While significant progress has been made with fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters, achieving all performance metrics simultaneously remains elusive. mdpi.comrsc.org

Indole derivatives are actively being investigated in this field, primarily as host materials for blue phosphorescent or TADF dopants. mdpi.com A suitable host material must have a high triplet energy to confine excitons on the guest emitter, preventing energy loss and degradation. The rigid structure and electronic properties of indole-containing compounds make them promising candidates for this role. For example, a novel host material based on an anthracene (B1667546) moiety demonstrated its suitability for blue OLEDs, achieving a true blue emission with CIE coordinates of (0.133, 0.141) when doped. mdpi.com Although specific research on this compound as a blue emitter is not yet prominent, its underlying molecular structure is relevant to ongoing research efforts to create the next generation of stable and efficient blue OLEDs.

Charge Transporting Materials

Efficient charge transport is fundamental to the performance of many organic electronic devices, including organic field-effect transistors (OFETs) and OLEDs. The ability of a material to effectively transport holes (p-type), electrons (n-type), or both (ambipolar) is determined by its molecular structure and solid-state packing. The π-conjugated system of this compound suggests its potential as a charge-transporting material.

Studies on related fused-ring systems have demonstrated excellent charge transport properties. For example, derivatives of indolo[3,2-b]indole, a larger system containing the indole core, have been shown to exhibit highly balanced ambipolar charge transport. postech.ac.kr One such derivative featuring a thiophene π-spacer and dicyanovinyl acceptor groups (2H2TIDID-DCV) achieved hole and electron mobilities of 0.08 cm²/V·s and 0.09 cm²/V·s, respectively, in a vacuum-deposited OFET. postech.ac.kr The introduction of bulky alkyl side chains to improve solution processability resulted in a related compound (OD2TIDID-DCV) that also showed ambipolar behavior, with hole and electron mobilities of 9.67 x 10⁻² cm²/V·s and 3.43 x 10⁻³ cm²/V·s, respectively, from a spin-coated device. postech.ac.kr

Furthermore, modifying a 5,11-dihydroindolo[3,2-b]carbazole (B1295107) scaffold with electron-accepting 1,2,4,5-tetrazine (B1199680) fragments was shown to increase both hole and electron mobility by one to two orders of magnitude compared to the parent structure. bohrium.com These results highlight that the indole core is a versatile donor unit for creating high-performance ambipolar and p-type charge transport materials.

Table 2: Charge Transport Properties of Indole-Based Materials in OFETs

| Compound | Architecture | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Device Fabrication | Source(s) |

| 2H2TIDID-DCV | A-π-D-π-A | 0.08 | 0.09 | Vacuum-deposited | postech.ac.kr |

| OD2TIDID-DCV | A-π-D-π-A | 9.67 x 10⁻² | 3.43 x 10⁻³ | Spin-coated | postech.ac.kr |

| Indolo[3,2-b]carbazole derivative (5) | D-A | 1.1 x 10⁻⁴ | 2.1 x 10⁻⁵ | Spin-coated | bohrium.com |

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is the basis for technologies like frequency conversion and optical switching. Donor-acceptor substituted π-conjugated molecules are a key class of NLO materials, and the this compound structure fits this design principle, with the indole moiety typically acting as the electron donor.

Research on 3-substituted ethenyl indoles has shown that their NLO properties are highly dependent on the nature of the substituents. rsc.orgresearchgate.net The key parameter for second-order NLO activity is the first hyperpolarizability (β). Studies using the solvatochromic method have demonstrated that attaching a strong electron-withdrawing group to the ethenyl bridge, which is connected to the indole-3-position, leads to a significant increase in the β value. rsc.orgresearchgate.net

For example, a p-nitrophenyl substituted ethenyl indole showed a β value 12 times greater than that of the unsubstituted reference compound. researchgate.net This enhancement is attributed to a more effective intramolecular charge transfer (ICT) from the indole donor to the nitro-phenyl acceptor. rsc.org In contrast, derivatives with weak or moderate electron-withdrawing or donating substituents exhibit a much lower NLO response. rsc.orgresearchgate.net These findings confirm that the indole nucleus is an effective donor for creating NLO materials and that the NLO response of 3-substituted indoles can be precisely tuned. rsc.org

Table 3: First Hyperpolarizability (β) of Substituted Ethenyl Indole Derivatives

| Compound | Substituent on Phenyl Ring | β (x 10⁻³⁰ esu⁻¹ cm⁵) | Key Finding | Source(s) |

| 1 | p-NO₂ (Strong Acceptor) | 115 | Strong electron-accepting group leads to a large NLO response. | researchgate.net |

| 2 | p-Cl (Weak Acceptor) | 26 | Weak electron-withdrawing group results in a moderate NLO response. | rsc.org |

| 3 | H (Reference) | 9 | Unsubstituted reference compound shows a low NLO response. | researchgate.net |

| 4 | p-OCH₃ (Donor) | 11 | Electron-donating group leads to a low NLO response. | rsc.org |

| 5 | p-OH (Donor) | 10 | Electron-donating group leads to a low NLO response. | rsc.org |

| 6 | p-NH₂ (Strong Donor) | 12 | Strong electron-donating group leads to a low NLO response. | rsc.org |

Future Perspectives and Research Directions

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of indole-furan scaffolds has traditionally involved multi-step processes, often beginning with the separate preparation of the indole (B1671886) and furan (B31954) components followed by a coupling reaction. ontosight.ai Future research will likely pivot towards more efficient, stereoselective, and environmentally benign synthetic strategies.

The development of stereoselective synthesis is a paramount objective, particularly for creating chiral derivatives with specific biological activities. While diastereoselective methods have been successfully developed for complex spirooxindole-dihydrofurans, applying these principles to generate enantiomerically pure forms of 3-(furan-3-yl)-1H-indole and its derivatives remains a key challenge. sci-hub.se Future approaches may involve asymmetric catalysis, employing chiral ligands or organocatalysts to control the three-dimensional arrangement of the molecule during its formation. nih.govmdpi.com The development of methods for the asymmetric synthesis of related heterocyclic systems, such as isoindolinones, provides a blueprint for future work on this scaffold. mdpi.com

Concurrently, the principles of green chemistry are expected to heavily influence synthetic design. This involves the use of sustainable starting materials, solvent-free reaction conditions, and recyclable catalysts. Recent successes in the green synthesis of related bis(indolyl)methanes using biodegradable, glycerol-based solid acid catalysts highlight a promising path forward. nih.govacs.org Similarly, ultrasound-assisted synthesis has proven effective for creating novel indole derivatives rapidly and in high yields, offering an energy-efficient alternative to conventional heating. academie-sciences.fr The application of iron-catalyzed C-H functionalization, which uses an abundant and non-toxic metal, also represents a sustainable avenue for creating derivatives of indole and furan. bohrium.com A significant future goal will be to develop a one-pot reaction that integrates multiple steps, such as the coupling of chitin-derived furan precursors with indole synthons, to produce this compound efficiently and sustainably. rsc.org

Table 1: Comparison of Synthetic Methodologies for Indole-Furan Scaffolds

| Methodology | Key Features | Potential Advantages for this compound |

|---|---|---|

| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organocatalysts) to produce specific stereoisomers. mdpi.com | Access to enantiomerically pure compounds for pharmacological studies. |

| Ultrasound-Assisted Synthesis | Uses ultrasonic irradiation to accelerate reactions. academie-sciences.fr | Reduced reaction times, higher yields, and energy efficiency. |

| Bioglycerol-Based Catalysis | Utilizes a recyclable, biodegradable solid acid catalyst. nih.gov | Environmentally friendly, aligns with green chemistry principles. |

| Cu(II)-Catalyzed Aerobic Coupling | Forms C-C bonds between indoles and furans using oxygen as the oxidant. rsc.org | Atom-economical and avoids harsh oxidizing agents. |

Deeper Understanding of Structure-Mechanism Relationships in Biological Systems

The indole and furan nuclei are privileged structures in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Derivatives of the this compound scaffold have been explored for their potential to inhibit enzymes or interact with biological receptors. ontosight.airesearchgate.net However, a detailed understanding of the specific molecular mechanisms and a comprehensive structure-activity relationship (SAR) for the parent compound are still nascent.

Future research must focus on elucidating the precise mechanism of action . This will involve screening this compound and its rationally designed derivatives against various biological targets, such as kinases, tubulin, and microbial enzymes. nih.gov For instance, a study on the closely related (3S,8aS)-3-((1H-indol-3-yl)methyl)-2-(furan-2-ylmethyl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) has provided detailed characterization, paving the way for SAR studies. nih.gov

Systematic SAR studies will be crucial for optimizing the therapeutic potential of this scaffold. This involves synthesizing a library of analogs with targeted modifications to both the indole and furan rings and evaluating how these changes affect biological activity. researchgate.net Computational tools like molecular docking can be employed to predict how these analogs bind to target proteins, guiding the synthesis of more potent and selective compounds. researchgate.netnih.gov Such studies will help identify the key pharmacophoric features responsible for activity and will be instrumental in designing next-generation drug candidates based on the this compound core. mdpi.com

Rational Design of Indole-Furan Scaffolds with Tunable Photophysical and Electrochemical Properties

The conjugated π-system formed by the linked indole and furan rings endows this compound with interesting electronic properties, suggesting potential applications in materials science. rsc.org Future research will focus on the rational design of derivatives to precisely control and tune these properties for specific functions.

The photophysical properties , such as absorption and fluorescence, are highly dependent on the molecular structure. Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be indispensable for predicting how substitutions on the indole or furan rings affect the molecule's electronic transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comacs.orgresearchgate.net This predictive power allows for the targeted synthesis of compounds with specific optical characteristics, such as tailored emission wavelengths for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. acs.org For example, studies on related indolyl–furans have already demonstrated their potential as blue fluorescent materials. rsc.org